molecular formula C6H9N3O2 B13314132 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole

3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole

Cat. No.: B13314132
M. Wt: 155.15 g/mol
InChI Key: GLTQAYFRBWNFFV-UHFFFAOYSA-N
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Description

3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features both azetidine and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring followed by the introduction of the azetidine moiety. One common method includes the reaction of azetidine derivatives with oxadiazole precursors under specific conditions. For instance, the starting (N-Boc-azetidin-3-ylidene)acetate can be obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with higher oxidation states, while substitution reactions can introduce various functional groups into the azetidine ring .

Scientific Research Applications

3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 2-[(Azetidin-3-yloxy)methyl]-1,3-thiazole
  • 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione

Comparison: Compared to similar compounds, 3-[(Azetidin-3-yloxy)methyl]-1,2,4-oxadiazole is unique due to its specific combination of azetidine and oxadiazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C6H9N3O2

Molecular Weight

155.15 g/mol

IUPAC Name

3-(azetidin-3-yloxymethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C6H9N3O2/c1-5(2-7-1)10-3-6-8-4-11-9-6/h4-5,7H,1-3H2

InChI Key

GLTQAYFRBWNFFV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=NOC=N2

Origin of Product

United States

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